molecular formula C6H5Cl2N B042879 3,5-Dichloroaniline CAS No. 626-43-7

3,5-Dichloroaniline

Cat. No.: B042879
CAS No.: 626-43-7
M. Wt: 162.01 g/mol
InChI Key: UQRLKWGPEVNVHT-UHFFFAOYSA-N
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Description

3,5-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 5 positions, and an amino group at the 1 position. This compound is a colorless solid, although commercial samples may appear colored due to impurities . It is primarily used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes .

Scientific Research Applications

3,5-Dichloroaniline has a wide range of applications in scientific research:

Safety and Hazards

3,5-Dichloroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers

One relevant paper titled “Blame It on the Metabolite: this compound Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms” discusses the impact of this compound on soil microorganisms . Another paper titled “Photolysis and hydrolysis of this compound in water” studies the photolysis and hydrolysis of this compound .

Mechanism of Action

Target of Action

3,5-Dichloroaniline (3,5-DCA) is a derivative used in the manufacture of dyes, pesticides, and industrial compounds . Its primary targets are the kidneys , where it can cause nephrotoxicity .

Mode of Action

The mode of action of 3,5-DCA involves its bioactivation to toxic metabolites via multiple enzyme systems . These metabolites interact with the renal cells, leading to cytotoxicity . The enzymes involved in this process include cytochrome P450, flavin monooxygenase, and peroxidases .

Biochemical Pathways

The biochemical pathways affected by 3,5-DCA involve its metabolism to cytotoxic metabolites. The primary mechanism of bioactivation is N-oxidation . The metabolites of 3,5-DCA, such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB), have been identified as potential nephrotoxic agents .

Pharmacokinetics

It is known that the compound can be metabolized in the kidneys to form various metabolites

Result of Action

The result of 3,5-DCA’s action is cytotoxicity in renal cells . This cytotoxicity is concentration- and time-dependent, and it is believed to be due, at least in part, to the bioactivation of 3,5-DCA to toxic metabolites . The ultimate toxicant is highly cytotoxic and is most likely produced near its cellular targets .

Action Environment

The action of 3,5-DCA can be influenced by environmental factors. Exposure to 3,5-DCA can occur in both occupational and environmental settings, such as during the manufacturing process of various products or through the environmental degradation of pesticides

Biochemical Analysis

Biochemical Properties

3,5-Dichloroaniline plays a significant role in biochemical reactions. It is a metabolite of the fungicide vinclozolin, and it is more toxic and persistent than the parent compound . It interacts with various enzymes, proteins, and other biomolecules, leading to a range of biochemical reactions. For instance, it has been found to interact with soil microorganisms, affecting their diversity and function .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been identified as a key factor for the persistent reduction in enzymatic activities and potential nitrification, and for the observed structural changes in bacterial and fungal communities . It influences cell function by interacting with key microbial enzymes and affecting their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It is also involved in the transformation of certain pesticides, contributing to their toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that the toxicity of this compound persists over time, leading to long-term effects on cellular function . It also undergoes degradation, with microbial degradation being the main process controlling its dissipation in soil .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on the growth of juvenile zebrafish, it was found that this compound has a toxic effect on growth, affecting body weight at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of the fungicide vinclozolin, indicating that it is part of the metabolic pathway of this compound . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 3,5-dichlorocyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

Major Products Formed:

    Oxidation: Dichloroquinones.

    Reduction: Dichlorocyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Comparison: 3,5-Dichloroaniline is unique among its isomers due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, 3,4-dichloroaniline is more commonly used as a precursor for herbicides, while this compound is primarily used in the synthesis of fungicides . The position of the chlorine atoms significantly affects the compound’s physical properties, such as melting point and solubility, as well as its reactivity in various chemical reactions .

Properties

IUPAC Name

3,5-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
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InChI Key

UQRLKWGPEVNVHT-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5Cl2N
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DSSTOX Substance ID

DTXSID7030307
Record name 3,5-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

Solid; [HSDB] White crystalline solid; [MSDSonline]
Record name 3,5-Dichloroaniline
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Boiling Point

260 °C @ 741 mm Hg
Record name 3,5-DICHLOROANILINE
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Solubility

INSOL IN WATER; SOL IN HOT PETROLEUM ETHER, Sol in alcohol, ether, benzene, chloroform, ... Water solubility of 759 ppm at 23 °C ... .
Record name 3,5-DICHLOROANILINE
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Density

1.58
Record name 3,5-DICHLOROANILINE
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Vapor Pressure

0.02 [mmHg]
Record name 3,5-Dichloroaniline
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Color/Form

Needles from petroleum ether or dilute alcohol

CAS No.

626-43-7
Record name 3,5-Dichloroaniline
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Record name Benzenamine, 3,5-dichloro-
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Record name 3,5-Dichloroaniline
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Record name 3,5-DICHLOROANILINE
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Melting Point

51-53 °C
Record name 3,5-DICHLOROANILINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the second step of Example 1, 500 ml of liquid ammonia, 10 g (0.25 mole) of sodium amide and 11.3 g (0.05 mole) of 1-bromo-2,4-dichlorobenzene were charged and the reaction was carried out for 1 hour to obtain 6.1 g of 3,5-dichloroaniline. (yield: 75.5%).
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10 g
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11.3 g
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liquid
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500 mL
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Yield
75.5%

Synthesis routes and methods III

Procedure details

The saccharide-bonded silica gel was dispersed into a mixture of 8 ml of anhydrous DMA-LiCl and 3 ml of pyridine, and 5 g of 3,5-dichlorophenyl isocyanate (this was formed from 3,5-dichloroaniline by an ordinary method) dissolved in 5 ml of DMA were added thereto and reacted at 80° C. in nitrogen for 12 hours. The presence of excess isocyanate groups in the reaction mixture was confirmed by the peak of C=N stretching vibration at 2,270 cm-1 in its IR spectrum. The saccharide-bonded, surface-treated silica gel was washed with tetrahydrofuran, methanol, acetone and hexane and dried in vacuum at 60° C. for 2 hours. The resultant compound was then subjected to IR spectrometry and elementary analysis. Results of elementary analysis are shown in Table 1.
[Compound]
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saccharide
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DMA LiCl
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5 g
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3 mL
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solvent
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Synthesis routes and methods IV

Procedure details

131 parts of a mixture of 2,3,4,5- and 2,3,5,6-tetrachloroaniline and pentachloroaniline in the ratio of 38:60:2 percent by weight and 200 parts of phenol are reacted with hydrogen over 20 parts of a 1% strength palladium/charcoal catalyst and a maximum pressure of 50 bar and at 170° C. in a tantalum autoclave, in the course of 10 hours, while stirring. After the autoclave has been cooled and the pressure released, the reaction mixture is diluted with 500 parts of water and separated off from the catalyst, and after the addition of toluene, the mixture is rendered alkaline with sodium hydroxide solution. The solution of 3,5-dichloroaniline in toluene, obtained by separation of the layers, is distilled. Yield: 90 g (=98%) of a 99% strength 3,5-dichloroaniline. The phenol can be recovered from the aqueous phase by acidifying the latter and extracting it by shaking with toluene. It was possible to re-use the catalyst 20 times without it losing any of its activity.
[Compound]
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2,3,4,5- and 2,3,5,6-tetrachloroaniline
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Synthesis routes and methods V

Procedure details

131 parts of a tetrachloroaniline/pentachloroaniline isomer mixture (according to Example 2), 200 parts of o-cresol and 20 parts of a Pd/charcoal catalyst (1% strength) and 5 parts of concentrated hydrochloric acid are reacted with hydrogen at 175° C. and under 50 bar in a tantalum autoclave, in the course of 10 hours. After the autoclave has been cooled and the pressure released, the mixture is rendered alkaline with 200 parts of toluene, 400 parts of water and 250 parts of aqueous concentrated sodium hydroxide solution, and is heated to the boil, and thereafter the catalyst is separated off by filtering under suction. After extracting the aqueous alkaline phase by shaking with toluene, the toluene solutions of 3,5-dichloroaniline are distilled. 85 parts of a 98% strength 3,5-dichloroaniline, bp. 130°-136°/18 mbar, are obtained.
Name
tetrachloroaniline pentachloroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloroaniline
Reactant of Route 2
3,5-Dichloroaniline
Reactant of Route 3
3,5-Dichloroaniline
Reactant of Route 4
Reactant of Route 4
3,5-Dichloroaniline
Reactant of Route 5
3,5-Dichloroaniline
Reactant of Route 6
3,5-Dichloroaniline
Customer
Q & A

Q1: Why is 3,5-DCA considered a concern for environmental health?

A1: 3,5-DCA has been shown to negatively impact soil microorganisms, particularly those involved in nitrification, a crucial process for nutrient cycling in ecosystems. [] This disruption can have cascading effects on soil health and overall ecosystem functioning. [] Additionally, 3,5-DCA can be more persistent and toxic than its parent compounds, posing potential risks to organisms in the environment. [, , ]

Q2: How does 3,5-DCA affect nitrification in soil?

A2: Research suggests 3,5-DCA negatively impacts the abundance and activity of ammonia-oxidizing microorganisms (AOM), key players in nitrification. [] This effect has been observed through reduced potential nitrification rates and shifts in AOM community structure in soils exposed to 3,5-DCA. []

Q3: Are there specific microorganisms particularly sensitive to 3,5-DCA?

A3: Yes, in vitro studies have identified "Candidatus Nitrosotalea sinensis" Nd2, an ammonia-oxidizing bacteria, as highly sensitive to 3,5-DCA. [] This finding suggests the potential of using specific AOM as indicator species for assessing the impact of pesticides and their metabolites on soil microbial communities. []

Q4: Can microplastics play a role in the spread of 3,5-DCA in the environment?

A4: Recent research indicates that microplastics, a growing environmental concern, can sorb 3,5-DCA from the surrounding environment. [] This sorption, coupled with the potential for microplastics to move through various environmental compartments, highlights a possible pathway for 3,5-DCA transport and wider ecosystem exposure. []

Q5: How is 3,5-DCA degraded in the environment?

A5: Studies have shown that certain bacterial strains, including those belonging to the genera Arthrobacter and Microbacterium, can degrade 3,5-DCA. [, ] This biodegradation process often involves the breakdown of 3,5-DCA into less harmful byproducts. [, ]

Q6: How is 3,5-DCA typically measured in environmental and biological samples?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for detecting and quantifying 3,5-DCA. [, , , , ] This method offers high sensitivity and selectivity, allowing researchers to measure trace amounts of 3,5-DCA in complex matrices like soil, water, and urine. [, , , , ]

Q7: Can 3,5-DCA be used as a biomarker for exposure to specific pesticides?

A7: Yes, because 3,5-DCA is a common metabolite of vinclozolin and iprodione, its presence in human urine can serve as a biomarker for exposure to these fungicides. [] Analytical methods like liquid chromatography coupled with triple quadrupole mass spectrometry (LC/MS/MS) are employed to measure 3,5-DCA levels in urine samples, providing valuable data for assessing human exposure to these pesticides. []

Q8: What is the molecular formula and weight of 3,5-DCA?

A8: The molecular formula of 3,5-DCA is C6H5Cl2N, and its molecular weight is 162.02 g/mol.

Q9: What are some common methods for synthesizing 3,5-DCA?

A9: One method involves the catalytic hydrogenation of pentachloronitrobenzene. [] This process utilizes a palladium on carbon (Pd/C) catalyst and cyclohexane as the solvent. [] Another approach utilizes directed lithiation of 3,5-DCA, which facilitates regio-controlled reactions for synthesizing various derivatives. []

Q10: What are some potential applications of 3,5-DCA and its derivatives?

A11: 3,5-DCA serves as a key building block in the synthesis of various compounds with pharmaceutical and other biological activities. [] Researchers are exploring its potential in developing new drugs and pesticides. [, , ]

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